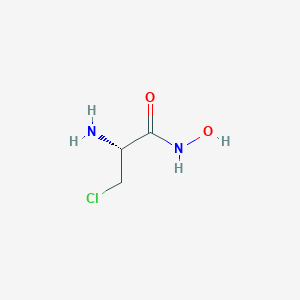

beta-Chloro-L-alanine hydroxylamine

Beschreibung

BenchChem offers high-quality beta-Chloro-L-alanine hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Chloro-L-alanine hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-chloro-N-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBXJPECQJXKJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428631 | |

| Record name | beta-Chloro-L-alanine hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163682-35-7 | |

| Record name | beta-Chloro-L-alanine hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of β-Chloro-L-alanine and its Hydroxylamine Derivative

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of β-chloro-L-alanine, a crucial precursor, and its conversion to the valuable biochemical tool, β-(hydroxylamino)-L-alanine. The methodologies detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern these transformations.

β-Chloro-L-alanine is a non-proteinogenic amino acid analogue that serves as a potent inhibitor for a variety of pyridoxal phosphate-dependent enzymes, including alanine racemase and threonine deaminase.[1][2] Its utility as a bacteriostatic agent and a tool for studying microbial metabolism makes its efficient synthesis a topic of significant interest.[][4][5] The subsequent conversion to its hydroxylamine derivative further expands its application, offering a versatile building block for novel peptide synthesis and as an intermediate for various pharmaceuticals.[6]

Part 1: Synthesis of the Precursor, β-Chloro-L-alanine Hydrochloride

The synthesis of β-chloro-L-alanine is most effectively and stereospecifically achieved from the readily available and chiral starting material, L-serine. The core of this transformation involves the substitution of the hydroxyl group with a chlorine atom, a reaction that must be conducted under conditions that preserve the stereochemical integrity of the α-carbon.

Principle of the Reaction

The conversion of L-serine to β-chloro-L-alanine is a nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is employed as the chlorinating agent. The reaction proceeds via the formation of a chlorosulfite ester intermediate from the hydroxyl group of serine. The chloride ion, generated in situ, then attacks the β-carbon, displacing the chlorosulfite group. The use of an appropriate solvent and careful control of reaction conditions are paramount to maximize yield and minimize side reactions. A patented method highlights the use of dioxane as a solvent and saturation with hydrogen chloride gas to facilitate the reaction and isolate the product as its hydrochloride salt.[7]

Detailed Experimental Protocol: Chlorination of L-Serine

This protocol is adapted from established methods for the synthesis of β-chloro-L-alanine hydrochloride from L-serine.[7]

Materials and Equipment:

-

L-Serine (high purity)

-

Dioxane (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Hydrogen chloride (HCl) gas

-

Concentrated sulfuric acid (for drying HCl gas)

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Reflux condenser with a drying tube

-

Heating mantle

-

Ice bath

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature decomposition of thionyl chloride.

-

Initial Suspension: To the flask, add L-serine (e.g., 5 g) and anhydrous dioxane (e.g., 25 ml). Begin stirring to create a suspension.[7]

-

HCl Saturation: Pass a stream of dry hydrogen chloride gas through the suspension. The HCl gas should be dried by bubbling it through concentrated sulfuric acid. Continue the gas flow with stirring until the solution is saturated. An initial temperature rise may be observed.[7]

-

Addition of Thionyl Chloride: Once the solution is saturated and has cooled, slowly add thionyl chloride (e.g., 2.5 g) to the reaction mixture.[7]

-

Reaction: Heat the mixture to 60-65°C and maintain this temperature with continuous stirring for 3-4 hours.[7]

-

Crystallization: After the reaction is complete, cool the flask in an ice bath to 5-10°C. The product, β-chloro-L-alanine hydrochloride, will precipitate out of the solution.[7]

-

Isolation: Collect the crude product by filtration and wash it with a small amount of cold acetone.

Purification of β-Chloro-L-alanine Hydrochloride

The crude product is further purified by recrystallization to remove unreacted starting materials and byproducts.

Procedure:

-

Dissolution: Dissolve the crude β-chloro-L-alanine hydrochloride in a minimal amount of distilled water.[7]

-

Decolorization: Add a small amount of activated carbon (e.g., 0.2-0.3 g) and a few milliliters of concentrated hydrochloric acid. Stir the mixture thoroughly and then filter to remove the carbon.[7]

-

pH Adjustment: Carefully adjust the pH of the filtrate to approximately 5.5 using a saturated solution of lithium hydroxide.[7] This step is crucial as it brings the amino acid to its isoelectric point, minimizing its solubility.

-

Precipitation: Add 45-50 ml of cold acetone to the solution and cool it to 0-5°C for 1-2 hours to induce crystallization of the pure zwitterionic β-chloro-L-alanine.[7]

-

Final Collection: Collect the purified crystals by filtration, wash with cold acetone, and dry under vacuum at 50-60°C.[7] This process can yield a product with a purity of over 99%.[7]

Characterization

The identity and purity of the synthesized β-chloro-L-alanine can be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the structure and stereochemistry.

-

HPLC: To assess purity.

-

Melting Point: The melting point for β-chloro-L-alanine is reported to be around 156°C (with decomposition).[]

The following diagram illustrates the synthesis pathway from L-serine to β-chloro-L-alanine.

Caption: Workflow for the synthesis and purification of β-chloro-L-alanine.

Part 2: Synthesis of β-(Hydroxylamino)-L-alanine

The conversion of β-chloro-L-alanine to its hydroxylamine derivative involves a nucleophilic substitution where hydroxylamine displaces the chloride ion at the β-position. Careful control of pH is essential to ensure the nucleophilicity of hydroxylamine while minimizing side reactions.

Principle of the Reaction

Hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic β-carbon of β-chloro-L-alanine. The reaction is typically carried out in an aqueous solution. Since hydroxylamine is a weak base, the reaction is often performed using hydroxylamine hydrochloride, with a base added to liberate the free hydroxylamine in situ. The pH must be maintained in a slightly basic range to ensure a sufficient concentration of the free nucleophile without causing unwanted side reactions with the amino acid functional groups.

Detailed Experimental Protocol

Materials and Equipment:

-

β-Chloro-L-alanine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or another suitable base

-

pH meter

-

Reaction vessel with stirring and temperature control

Procedure:

-

Preparation: Dissolve β-chloro-L-alanine in deionized water in a reaction vessel.

-

Reagent Addition: In a separate container, prepare a solution of hydroxylamine hydrochloride in water.

-

Reaction Initiation: Add the hydroxylamine hydrochloride solution to the β-chloro-L-alanine solution.

-

pH Control: Slowly add a solution of sodium hydroxide to the reaction mixture to raise the pH to a predetermined level (e.g., pH 8-9). This neutralizes the HCl from the hydroxylamine salt and maintains the free hydroxylamine concentration. Monitor the pH continuously.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) with constant stirring for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Quenching: Once the reaction is complete, adjust the pH to neutral (pH ~7) with a dilute acid to quench the reaction.

The overall transformation is depicted below:

Caption: Synthesis of β-(Hydroxylamino)-L-alanine from β-chloro-L-alanine.

Part 3: Purification by Ion-Exchange Chromatography

The purification of the final product, β-(hydroxylamino)-L-alanine, from the reaction mixture containing unreacted starting materials, salts, and potential byproducts is effectively achieved using ion-exchange chromatography.[8][9] This technique separates molecules based on their net charge.

Principle of Purification

At a low pH, the amino groups of both the product and any remaining β-chloro-L-alanine will be protonated, giving them a net positive charge. This allows them to bind to a strongly acidic cation-exchange resin.[8] Impurities such as inorganic salts will pass through the column. The bound amino acids can then be selectively eluted by increasing the pH or the ionic strength of the buffer.

Detailed Purification Protocol

Materials and Equipment:

-

Strongly acidic cation-exchange resin (e.g., Dowex 50W)

-

Chromatography column

-

Ammonium hydroxide (NH₄OH) solutions of varying concentrations (e.g., 0.1 M to 2 M)

-

Deionized water

-

Fraction collector

-

Lyophilizer

Procedure:

-

Resin Preparation: Pack a chromatography column with the cation-exchange resin and equilibrate it by washing with several column volumes of deionized water until the eluate is neutral.

-

Sample Loading: Acidify the crude reaction mixture with a small amount of dilute HCl to ensure all amino acids are protonated (pH ~2-3). Load this solution onto the prepared column.

-

Washing: Wash the column with deionized water to remove unbound impurities, such as sodium chloride.

-

Elution: Begin the elution process with a stepwise or linear gradient of ammonium hydroxide solution. Start with a low concentration (e.g., 0.1 M NH₄OH) and gradually increase the concentration. This will sequentially elute molecules based on their affinity for the resin.

-

Fraction Collection: Collect fractions using a fraction collector and analyze them (e.g., by TLC with ninhydrin staining or HPLC) to identify those containing the pure product.

-

Product Isolation: Pool the pure fractions and remove the volatile ammonium hydroxide buffer by lyophilization (freeze-drying). This will yield the purified β-(hydroxylamino)-L-alanine as a solid.

The following flowchart outlines the purification strategy.

Caption: Ion-exchange chromatography workflow for product purification.

Part 4: Data Summary and Stability

Proper handling and storage are critical to maintain the integrity of these compounds.

| Compound | Molecular Formula | Molecular Weight | Physical State | Storage Conditions |

| β-Chloro-L-alanine | C₃H₆ClNO₂ | 123.54 g/mol [] | White Solid[] | 2-8°C, protect from moisture[] |

| β-(Hydroxylamino)-L-alanine | C₃H₈N₂O₃ | 120.11 g/mol | Solid | -20°C, under inert atmosphere |

Stability: β-Chloro-L-alanine solutions should be prepared fresh. Stock solutions in water can be stored at -20°C for up to a year, but should be filter-sterilized before use in biological assays.[1]

References

- RU2633542C2 - Method for production of biologically active substance beta-chlorine -l-alanine. (2017).

- EP0078853B1 - Process for preparing beta-chloroalanine. (1985).

- US5279744A - Method for purification of an amino acid using ion exchange resin. (1994).

-

An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1993). PubMed. [Link]

-

Separation and Refining of Amino acids. (n.d.). Diaion. [Link]

-

N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.). Organic Syntheses. [Link]

-

Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13... (n.d.). ResearchGate. [Link]

-

Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. (2018). PMC. [Link]

-

beta-Chlora-l-alanine | C2H4ClNO2 | CID 57518770. (n.d.). PubChem - NIH. [Link]

-

A Review on β-alanine Biosynthesis. (2020). MDPI. [Link]

-

β-Chloro-L-alanine, AMS.T6987-50-MG. (n.d.). Amsbio. [Link]

-

Advances in the synthesis of β-alanine. (2023). Frontiers. [Link]

-

BETA-Alanine Process Introduction. (n.d.). Nanjing Chemical Material Corp. [Link]

-

Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. (1988). PubMed. [Link]

-

Inhibition of bacterial growth by beta-chloro-D-alanine. (1975). PubMed. [Link]

- US4962231A - Preparation of D- or L-alanine or high enantiomeric purity. (1990).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]

- 4. amsbio.com [amsbio.com]

- 5. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. RU2633542C2 - Method for production of biologically active substance beta-chlorine -l-alanine - Google Patents [patents.google.com]

- 8. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 9. goldbio.com [goldbio.com]

spectroscopic analysis of beta-Chloro-L-alanine hydroxylamine

Technical Guide: Spectroscopic Analysis of -Chloro-L-alanine Hydroxylamine

Executive Summary & Compound Identity

-Chloro-L-alanine hydroxylamineFor drug development professionals, the analytical challenge lies in distinguishing this hydroxamate derivative from its hydrolysis product (

| Property | Detail |

| IUPAC Name | (2R)-2-amino-3-chloro-N-hydroxypropanamide |

| Molecular Formula | |

| Molecular Weight | 138.55 g/mol |

| Key Functionality | |

| Solubility | Soluble in Water, DMSO, Methanol; slightly soluble in Ethanol.[1] |

Spectroscopic Profiling: The Core Analysis

To validate the identity and purity of

A. Mass Spectrometry (MS): The Chlorine Fingerprint

Mass spectrometry provides the most immediate confirmation of the halogenated structure.

-

Isotopic Pattern (The "3:1" Rule): The presence of a single chlorine atom dictates a distinct isotopic envelope. You must observe a molecular ion cluster where the intensity of the M+2 peak (

) is approximately 33% of the M peak (-

Target Ion (

): 139.03 m/z (monoisotopic, -

Isotope Ion (

): 141.03 m/z.

-

-

Fragmentation Logic:

-

Loss of Hydroxylamine: A neutral loss of 33 Da (

) or 32 Da ( -

Loss of HCl: A characteristic loss of 36/38 Da indicates the elimination of the

-chlorine, often forming a dehydro-alanine intermediate species in the gas phase.

-

B. Nuclear Magnetic Resonance (NMR): Structural Proof

NMR is the only method capable of definitively distinguishing the hydroxamate form from the free acid or ester contaminants.

Solvent Choice: Use DMSO-

Predicted

H-NMR Data (DMSO-

, 400 MHz)

| Position | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |

| Hydroxamate -NH | 10.5 - 11.2 ppm | Broad Singlet | 1H | Confirms -CONHOH structure. Disappears with |

| Hydroxamate -OH | 8.8 - 9.5 ppm | Broad Singlet | 1H | Highly deshielded; distinct from carboxylic acid protons (usually >12 ppm). |

| 3.9 - 4.2 ppm | Triplet/dd | 1H | Deshielded by the electron-withdrawing N and carbonyl. | |

| 3.8 - 4.0 ppm | Multiplet | 2H | The Cl atom deshields these protons significantly compared to Alanine ( | |

| Amine -NH | 8.0 - 8.5 ppm | Broad | 2-3H | Position varies with salt form (e.g., HCl salt shifts downfield). |

C-NMR Signatures

-

Carbonyl (C=O):

165-168 ppm. (Note: Hydroxamate carbonyls typically appear upfield relative to carboxylic acids/esters). -

-Carbon:

-

-Carbon (

C. Infrared Spectroscopy (FT-IR)

IR is used for rapid "fingerprinting" of the solid state material.

-

Hydroxamate Carbonyl (Amide I): 1640–1690 cm

. This is often split or broader than a simple amide due to hydrogen bonding. -

N-O Stretch: A weak but diagnostic band around 900–1000 cm

. -

C-Cl Stretch: 600–800 cm

(often obscured in fingerprint region but critical for confirmation).

Experimental Protocols

The following protocols are designed to minimize hydrolysis of the hydroxamate group during analysis.

Protocol 1: Sample Preparation for NMR

Objective: Prevent hydrolysis and exchange of labile protons.

-

Dry: Ensure the sample is lyophilized. Moisture catalyzes the hydrolysis of hydroxamates to carboxylic acids.

-

Solvent: Use high-purity DMSO-

(99.9% D) stored over molecular sieves. -

Dissolution: Dissolve 5–10 mg of

-Chloro-L-alanine hydroxylamine in 0.6 mL DMSO- -

Acquisition: Run the spectrum immediately. If the "Hydroxamate -NH" peak is absent, the sample may have degraded to the acid form.

Protocol 2: Purity Assessment via HPLC-UV

Objective: Quantify the ratio of Hydroxamate (Active) vs. Acid (Degradant).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

B: 0.1% TFA in Acetonitrile.

-

-

Gradient: 0% B to 10% B over 15 minutes (highly polar compound requires low organic).

-

Detection: 210 nm (Amide bond absorption).

-

Iron(III) Test (Qualitative): Add 1%

to an aqueous solution of the sample. A deep red/violet color confirms the presence of the hydroxamate group (formation of ferroxamic acid complex). The free acid will not change color.

Mechanistic Visualization

The following diagrams illustrate the analytical workflow and the compound's interaction logic.

Diagram 1: Spectroscopic Validation Workflow

Caption: Workflow for distinguishing

Diagram 2: Mechanism of Action (Suicide Inhibition)

This diagram depicts why the

Caption: The "Suicide Substrate" pathway. The

References

-

ChemicalBook. (2024). H-BETA-CHLORO-ALA-NHOH (CAS 163682-35-7) Product Properties and Suppliers.[1][2][3]Link

-

Santa Cruz Biotechnology. (2024). beta-Chloro-L-alanine hydroxylamine Product Data Sheet.[1]Link

- Walsh, C. (1989). Suicide Substrates: Mechanism-Based Enzyme Inactivators. Tetrahedron, 38(7), 871-909.

-

Manning, J. M., et al. (1974). Bacterial Alanine Racemase: Isolation and Structure of a Suicide Substrate Complex. Journal of Biological Chemistry.[4] (Context for PLP-dependent inhibition by

-halo-amino acids). - Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press.

Disclaimer: This guide is intended for research purposes.

A Methodological Framework for the Preliminary In Vitro Investigation of β-Chloro-L-alanine Hydroxylamine

Foreword: Charting a Course for a Novel Alanine Analogue

The study of amino acid analogues is a cornerstone of drug discovery and biochemical pathway elucidation. β-Chloro-L-alanine is a well-documented bacteriostatic agent that exerts its effects through the inhibition of several key enzymes, including alanine racemase and various transaminases.[1][2] This guide ventures into new territory, proposing a comprehensive framework for the preliminary in vitro evaluation of a novel and hitherto uncharacterized derivative: β-Chloro-L-alanine hydroxylamine.

Given the absence of published data on this specific hydroxylamine derivative, this document serves as a prospective roadmap. It is designed for researchers, scientists, and drug development professionals, providing a logical, step-by-step approach to characterizing its fundamental biochemical and cytotoxic properties. The experimental designs herein are extrapolated from the known mechanisms of the parent compound, β-Chloro-L-alanine, and grounded in established methodologies for the in vitro assessment of novel chemical entities.

Introduction to the Parent Compound: β-Chloro-L-alanine

β-Chloro-L-alanine is a synthetic amino acid derivative that has been a subject of interest in biochemical and antimicrobial research.[][4] Its primary mechanism of action involves the irreversible inhibition of pyridoxal phosphate-dependent enzymes.[] This inhibitory activity is particularly notable against alanine racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the bacterial cell wall.[5][6] By disrupting peptidoglycan synthesis, β-Chloro-L-alanine exhibits antibacterial properties.[] Additionally, it is known to inhibit other enzymes such as threonine deaminase and various transaminases, which can impact bacterial and even mammalian cell viability.[1][7][8]

The introduction of a hydroxylamine moiety to the β-Chloro-L-alanine backbone presents an intriguing chemical modification. Hydroxylamines are known to be reactive functional groups and can potentially alter the compound's binding affinity, reactivity with enzyme cofactors, and overall cellular permeability. Therefore, a systematic in vitro evaluation is imperative to understand the biological implications of this chemical change.

Physicochemical Characterization and Analytical Method Development

Prior to any biological assessment, a thorough physicochemical characterization of the synthesized β-Chloro-L-alanine hydroxylamine is essential. This foundational step ensures the identity, purity, and stability of the test compound, which is critical for the reproducibility of all subsequent experiments.

Compound Identity and Purity Assessment

A multi-pronged analytical approach should be employed to confirm the structure and purity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): A robust HPLC method should be developed for the quantitative analysis of β-Chloro-L-alanine hydroxylamine. An amino-bonded silica gel column is a suitable starting point for the separation of this polar compound.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight of the compound, providing strong evidence of its identity.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are indispensable for the structural elucidation of the molecule, confirming the connectivity of atoms and the presence of the hydroxylamine group.

Stability Assessment

The stability of β-Chloro-L-alanine hydroxylamine in aqueous solutions, particularly in the buffers to be used in biological assays, must be determined. This can be achieved by incubating the compound in the relevant buffers at various temperatures (e.g., 4°C, 25°C, and 37°C) and analyzing its concentration at different time points using the developed HPLC method.

Core In Vitro Biological Evaluation

The following sections outline the key in vitro assays to be performed to characterize the biological activity of β-Chloro-L-alanine hydroxylamine.

Enzyme Inhibition Assays

Based on the known targets of the parent compound, the initial enzymatic screening should focus on alanine racemase and a representative transaminase.

The inactivation of alanine racemase is a key antibacterial mechanism of β-Chloro-L-alanine.[5][11] A continuous, coupled-enzyme assay can be used to monitor the activity of alanine racemase in the presence of the test compound.

Protocol:

-

Reagents: Purified alanine racemase, L-alanine, D-amino acid oxidase, horseradish peroxidase, and a suitable chromogenic substrate (e.g., Amplex Red).

-

Assay Principle: Alanine racemase converts L-alanine to D-alanine. D-amino acid oxidase then oxidizes D-alanine, producing hydrogen peroxide. In the presence of horseradish peroxidase, hydrogen peroxide reacts with the chromogenic substrate to produce a detectable signal (colorimetric or fluorescent).

-

Procedure:

-

Prepare a reaction mixture containing all assay components except L-alanine.

-

Add varying concentrations of β-Chloro-L-alanine hydroxylamine to the reaction mixture and incubate for a defined pre-incubation period to allow for potential time-dependent inhibition.

-

Initiate the reaction by adding L-alanine.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the compound.

β-Chloro-L-alanine is known to inhibit alanine-valine transaminase.[7][8] A similar coupled-enzyme assay can be employed to assess the inhibitory potential against this class of enzymes.

Protocol:

-

Reagents: Purified transaminase, L-alanine, α-ketoglutarate, and lactate dehydrogenase.

-

Assay Principle: The transaminase converts L-alanine and α-ketoglutarate to pyruvate and glutamate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration can be monitored by the decrease in absorbance at 340 nm.

-

Procedure:

-

Prepare a reaction mixture containing the transaminase, α-ketoglutarate, NADH, and lactate dehydrogenase.

-

Add varying concentrations of β-Chloro-L-alanine hydroxylamine and pre-incubate.

-

Initiate the reaction by adding L-alanine.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Data Analysis: Determine the initial reaction rates and calculate the IC50 value.

Antimicrobial Susceptibility Testing

The potential antibacterial activity of β-Chloro-L-alanine hydroxylamine should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol: Broth Microdilution Method

-

Bacterial Strains: Include representative strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[12]

-

Procedure:

-

Prepare a two-fold serial dilution of β-Chloro-L-alanine hydroxylamine in a 96-well microtiter plate containing appropriate bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

-

In Vitro Cytotoxicity Assessment

It is crucial to assess the potential toxicity of the compound against mammalian cells to determine its therapeutic index. A standard cytotoxicity assay using a human cell line is recommended.

Protocol: MTT Assay

-

Cell Line: A commonly used cell line such as HeLa or MCF-7 can be employed.[13]

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[14] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of β-Chloro-L-alanine hydroxylamine for 24, 48, or 72 hours.[15]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that reduces cell viability by 50%).

Data Presentation and Visualization

Clear and concise presentation of data is paramount for interpretation and communication of results.

Tabular Summary of Hypothetical In Vitro Data

| Assay | Test Organism/System | Endpoint | Hypothetical Result (IC50 / MIC) |

| Alanine Racemase Inhibition | Purified Enzyme (E. coli) | IC50 | 75 µM |

| Transaminase Inhibition | Purified Enzyme (E. coli) | IC50 | 150 µM |

| Antimicrobial Susceptibility | S. aureus | MIC | 32 µg/mL |

| Antimicrobial Susceptibility | E. coli | MIC | 64 µg/mL |

| Cytotoxicity | HeLa cells | IC50 | > 200 µM |

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments.

Caption: Overall experimental workflow for the in vitro characterization.

Caption: Schematic of the coupled alanine racemase inhibition assay.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial in vitro characterization of the novel compound, β-Chloro-L-alanine hydroxylamine. By systematically evaluating its physicochemical properties, enzyme inhibitory potential, antimicrobial activity, and cytotoxicity, researchers can gain a comprehensive preliminary understanding of its biological profile.

Positive results from these studies, such as potent enzyme inhibition, significant antimicrobial activity, and low cytotoxicity, would warrant further investigation. Subsequent studies could include mechanism of action studies, determination of the mode of enzyme inhibition (e.g., reversible vs. irreversible), and screening against a broader panel of bacterial strains and human cell lines. This structured approach ensures that the evaluation of novel compounds is conducted with scientific integrity, providing a solid foundation for potential future drug development efforts.

References

-

Mobashery, S., & Johnston, M. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878-5884. ([Link])

-

Parihar, A., Gahlaut, A., & Chhillar, A. K. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library, 6(1), 127-134. ([Link])

- Google Patents. (1982). Process for preparing beta-chloroalanine. ()

-

bioRxiv. (2019). De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. ([Link])

-

Whalen, W. A., Wang, M. D., & Berg, C. M. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of Bacteriology, 164(3), 1350–1352. ([Link])

-

American Society for Microbiology. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of Bacteriology. ([Link])

-

Chem-Impex International. (n.d.). b-Chloro-L-alanine. ([Link])

-

Al-Bayati, M. A. (2025). Amino Acid Analysis and Cytotoxicity Study of Iraqi Ocimum basilicum Plant. PMC. ([Link])

-

SciSpace. (n.d.). Method for quantitative detection of beta-alanine and application thereof. ([Link])

-

MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. ([Link])

-

Bardaweel, S. K., et al. (2013). An in vitro based investigation into the cytotoxic effects of D-amino acids. Acta Pharmaceutica, 63(4), 467-478. ([Link])

-

Cheung, K. S., et al. (1983). antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Journal of Medicinal Chemistry, 26(12), 1733-1741. ([Link])

-

ResearchGate. (n.d.). Figure 6: Chemical inhibition of AlaA by β-chloro-L-alanine is... ([Link])

-

ResearchGate. (n.d.). (PDF) Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography. ([Link])

-

Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. ([Link])

-

Taylor & Francis Online. (2015). Inhibitors of alanine racemase enzyme: a review. ([Link])

-

RSC Publishing. (2005). Stereochemistry of reactions of the inhibitor/substrates L- and D-β-chloroalanine with β-mercaptoethanol catalysed by L-aspartate aminotransferase and D-amino acid aminotransferase respectively. ([Link])

-

PubChem. (n.d.). beta-Chloroalanine. ([Link])

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. ([Link])

-

ScienceDirect. (2024). A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and. ([Link])

-

Frontiers. (2019). The Synthesis and Role of β-Alanine in Plants. ([Link])

-

PubMed. (n.d.). Inhibition of bacterial growth by beta-chloro-D-alanine. ([Link])

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. scispace.com [scispace.com]

- 10. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. mdpi.com [mdpi.com]

- 15. Amino Acid Analysis and Cytotoxicity Study of Iraqi Ocimum basilicum Plant - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Insights and Future Directions: A Technical Guide to the Biological Activity of β-Chloro-L-alanine and its Hydroxylamine Derivative

This technical guide provides a comprehensive analysis of the foundational research into the biological activity of β-chloro-L-alanine, a potent enzyme inhibitor with significant antibacterial and potential anticancer properties. Recognizing a critical knowledge gap in the scientific literature, this document extends the discussion to its derivative, β-chloro-L-alanine hydroxylamine. While direct research on the hydroxylamine is sparse, this guide synthesizes the known attributes of the parent compound to propose a structured research framework for elucidating the biological activity and therapeutic potential of this promising, yet understudied, molecule.

Part 1: The Established Landscape: Biological Activity of β-Chloro-L-alanine

β-Chloro-L-alanine is a synthetic amino acid analogue that has been extensively studied for its ability to interfere with various metabolic pathways, primarily through the inhibition of pyridoxal phosphate (PLP)-dependent enzymes.[1][] Its biological effects are pleiotropic, impacting bacteria, and mammalian cells, which has led to its investigation as both an antimicrobial agent and a modulator of cancer cell metabolism.

Mechanism of Action: A Tale of Enzyme Inhibition

The primary mechanism of action for β-chloro-L-alanine is the irreversible inhibition of several key enzymes involved in amino acid metabolism.[][3][4] This inhibitory action is often covalent, leading to the inactivation of the target enzyme.

-

Alanine Racemase: A crucial enzyme in bacteria for the synthesis of D-alanine, an essential component of the peptidoglycan cell wall. By inhibiting alanine racemase, β-chloro-L-alanine disrupts cell wall synthesis, leading to bacteriostatic or bactericidal effects.[3][4][5][6] The D- and L-isomers of beta-chloroalanine have been shown to inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[6][7]

-

Transaminases: β-Chloro-L-alanine is a known inhibitor of several transaminases (aminotransferases). For instance, it reversibly inhibits the alanine-valine transaminase (Transaminase C) and the branched-chain amino acid transaminase (Transaminase B) in E. coli.[3][8] This inhibition can lead to auxotrophic requirements for certain amino acids, such as isoleucine and valine in E. coli.[3][8]

-

Alanine Aminotransferase (ALAT): In mammalian cells, β-chloro-L-alanine inhibits ALAT, an enzyme pivotal for linking amino acid and carbohydrate metabolism.[1][] This inhibition has been explored as a potential anti-cancer strategy. By blocking ALAT, β-chloro-L-alanine can impair D-glucose uptake and L-alanine production in cancer cells, thereby disrupting their energy metabolism.[]

-

Other Enzymes: The inhibitory activity of β-chloro-L-alanine extends to other enzymes such as threonine deaminase and L-aspartate-β-decarboxylase.[3]

Antimicrobial Properties

The potent inhibitory effect of β-chloro-L-alanine on alanine racemase forms the basis of its antibacterial activity. The disruption of peptidoglycan synthesis makes it an attractive candidate for the development of novel antibiotics.[5][6] Di- and tripeptides containing β-chloro-L-alanine have been synthesized and evaluated as broad-spectrum antibacterial agents.[5]

Anti-neoplastic Potential

The Warburg effect, a metabolic hallmark of many cancer cells, is characterized by an increased rate of glycolysis followed by lactic acid fermentation even in the presence of abundant oxygen. By inhibiting ALAT, β-chloro-L-alanine can interfere with this altered metabolism, potentially leading to a reduction in tumor growth.[] Studies have shown that β-chloro-L-alanine hydrochloride can suppress tumor progression in lung carcinoma.[1]

Part 2: The Frontier: β-Chloro-L-alanine Hydroxylamine - A Molecule of Untapped Potential

While β-chloro-L-alanine is well-documented, its hydroxylamine derivative, β-chloro-L-alanine hydroxylamine, remains largely unexplored in the scientific literature. Commercial suppliers describe it as a versatile building block for synthesizing amino acids and peptides, with potential applications in pharmaceutical development, particularly for neurological disorders, and as an antimicrobial agent.[9] The introduction of a hydroxylamine functional group is noted to enhance its reactivity, suggesting it could be a valuable tool for modifying biomolecules.[9]

The hydroxylamine moiety (-NHOH) is isosteric and isoelectronic with the primary amine (-NH2) but possesses distinct chemical properties, including increased nucleophilicity and the ability to form stable oxime linkages. These characteristics suggest that β-chloro-L-alanine hydroxylamine could exhibit a unique biological activity profile compared to its parent compound.

Part 3: A Proposed Research Framework for Characterizing β-Chloro-L-alanine Hydroxylamine

Given the paucity of data, a systematic investigation is required to elucidate the biological activity of β-chloro-L-alanine hydroxylamine. The following experimental workflow is proposed as a starting point for foundational research.

Caption: Proposed experimental workflow for the characterization of β-chloro-L-alanine hydroxylamine.

Phase 1: Foundational In Vitro Screening

Objective: To establish the primary biological activities of β-chloro-L-alanine hydroxylamine.

Experimental Protocols:

-

Synthesis and Purity Confirmation:

-

Synthesize β-chloro-L-alanine hydroxylamine using established or novel chemical methods.

-

Confirm the identity and purity of the synthesized compound using NMR, mass spectrometry, and HPLC.

-

-

Enzyme Inhibition Assays:

-

Target Enzymes: Alanine racemase (bacterial), Alanine aminotransferase (mammalian), and a panel of other PLP-dependent transaminases.

-

Methodology:

-

Express and purify recombinant target enzymes.

-

Perform enzyme activity assays in the presence of varying concentrations of β-chloro-L-alanine hydroxylamine and the parent compound as a positive control.

-

Use a suitable spectrophotometric or fluorometric method to measure enzyme activity.

-

Calculate IC50 values to determine the inhibitory potency.

-

-

-

Antimicrobial Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays:

-

Bacterial Panel: Include Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Methodology (Broth Microdilution):

-

Prepare a two-fold serial dilution of β-chloro-L-alanine hydroxylamine in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration that inhibits visible bacterial growth.

-

To determine the MBC, subculture from wells with no visible growth onto agar plates and determine the lowest concentration that results in ≥99.9% killing.

-

-

-

In Vitro Cytotoxicity Assays:

-

Cell Lines: A panel of cancer cell lines (e.g., lung, breast, colon) and a non-cancerous control cell line (e.g., fibroblasts).

-

Methodology (MTT or similar viability assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of β-chloro-L-alanine hydroxylamine for 48-72 hours.

-

Add MTT reagent and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

Calculate GI50 (concentration for 50% growth inhibition) values.

-

-

Phase 2: Delving into the Mechanism

Objective: To understand how β-chloro-L-alanine hydroxylamine exerts its biological effects.

Experimental Protocols:

-

Enzyme Inhibition Kinetics:

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, irreversible).

-

Methodology:

-

Perform enzyme activity assays with varying concentrations of both the substrate and β-chloro-L-alanine hydroxylamine.

-

Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mechanism of inhibition and the inhibition constant (Ki).

-

-

-

Cellular Uptake and Target Engagement:

-

Objective: To confirm that the compound enters the target cells and interacts with its putative enzyme targets.

-

Methodology:

-

Synthesize a tagged (e.g., fluorescent or biotinylated) version of β-chloro-L-alanine hydroxylamine.

-

Treat cells with the tagged compound and visualize its cellular localization using microscopy.

-

Perform pull-down assays using the biotinylated compound to identify interacting proteins, followed by mass spectrometry.

-

-

Phase 3: Preliminary In Vivo Assessment

Objective: To evaluate the efficacy and safety of β-chloro-L-alanine hydroxylamine in animal models.

Experimental Protocols:

-

Murine Model of Bacterial Infection:

-

Model: A relevant infection model, such as a thigh infection model or a systemic infection model.

-

Methodology:

-

Infect mice with a pathogenic bacterial strain.

-

Administer β-chloro-L-alanine hydroxylamine at various doses and schedules.

-

Monitor animal survival and bacterial burden in relevant tissues.

-

-

-

Cancer Xenograft Model:

-

Model: Subcutaneous implantation of human cancer cells into immunocompromised mice.

-

Methodology:

-

Once tumors are established, treat mice with β-chloro-L-alanine hydroxylamine.

-

Measure tumor volume over time to assess anti-tumor efficacy.

-

-

Part 4: Data Summary and Future Outlook

The following tables present a hypothetical summary of expected data from the proposed foundational research, comparing β-chloro-L-alanine with its hydroxylamine derivative.

Table 1: Comparative Enzyme Inhibition

| Compound | Alanine Racemase IC50 (µM) | ALAT IC50 (µM) |

| β-Chloro-L-alanine | Reported Values | Reported Values |

| β-Chloro-L-alanine Hydroxylamine | To be determined | To be determined |

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | E. coli |

| β-Chloro-L-alanine | Reported Values | Reported Values |

| β-Chloro-L-alanine Hydroxylamine | To be determined | To be determined |

Table 3: Comparative In Vitro Cytotoxicity (GI50 in µM)

| Compound | Lung Cancer Cell Line | Normal Fibroblast Cell Line |

| β-Chloro-L-alanine | Reported Values | Reported Values |

| β-Chloro-L-alanine Hydroxylamine | To be determined | To be determined |

The biological activity of β-chloro-L-alanine hydroxylamine represents a significant underexplored area with therapeutic potential. The enhanced reactivity of the hydroxylamine group may lead to a more potent or selective inhibitor compared to its parent compound. The proposed research framework provides a clear and logical path to systematically characterize this molecule, potentially unlocking new avenues for the development of novel antimicrobial and anti-neoplastic agents.

Caption: Hypothesized mechanisms of action for β-chloro-L-alanine hydroxylamine.

References

-

Whalen, W. A., Wang, M. D., & Berg, C. M. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of Bacteriology, 164(3), 1350–1352. [Link]

-

Cheung, K. S., Wasserman, S. A., Dudek, E., Lerner, S. A., & Johnston, M. (1983). Chloroalanyl and propargylglycyl di- and tripeptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Journal of medicinal chemistry, 26(12), 1733–1741. [Link]

-

Soper, T. S., & Manning, J. M. (1976). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Antimicrobial Agents and Chemotherapy, 9(3), 417-421. [Link]

-

β-Chloro-L-alanine, AMS.T6987-50-MG. Amsbio. [Link]

-

Kaczmarek, M. T., & Walsh, C. T. (1978). Inhibition of bacterial growth by beta-chloro-D-alanine. Antimicrobial agents and chemotherapy, 13(1), 31–37. [Link]

Sources

- 1. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]

- 5. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes & Protocols: Utilizing β-Chloro-L-alanine and Hydroxylamine for Advanced Studies in Amino Acid Metabolism

Introduction: Deciphering the Crossroads of Cellular Metabolism

Amino acid metabolism represents a fundamental hub of cellular activity, extending far beyond simple protein synthesis. These pathways are critical for energy production, nucleotide synthesis, neurotransmission, and maintaining cellular homeostasis.[1][2] The intricate network of enzymes that govern these transformations makes studying them a complex yet vital task for understanding disease and developing novel therapeutics.[1][3] A powerful and established strategy for elucidating the function of specific enzymes and pathways is the use of selective inhibitors.[4][5] By observing the systemic effects of blocking a particular metabolic step, researchers can deduce the role of the targeted enzyme and map the flow of metabolites.

This guide provides a comprehensive overview and detailed protocols for using β-Chloro-L-alanine (BCA), a potent enzyme inactivator, and hydroxylamine, a classic cofactor-targeting reagent, to investigate the roles of pyridoxal phosphate (PLP)-dependent enzymes in amino acid metabolism.

Section 1: The Primary Tool - β-Chloro-L-alanine (BCA)

β-Chloro-L-alanine is a synthetic amino acid analog that serves as an invaluable tool for biochemists and cell biologists.[][7] Its structural similarity to L-alanine allows it to be recognized and processed by certain enzymes, but its unique chlorinated structure leads to potent and often irreversible inhibition.[8]

Mechanism of Action: Suicide Inactivation

BCA's primary targets are enzymes that utilize pyridoxal phosphate (PLP), the active form of Vitamin B6, as a cofactor.[][9] PLP is essential for a vast array of reactions involving amino acids, including transamination, decarboxylation, and elimination reactions.[10][11][12]

BCA functions as a "suicide inhibitor." The target enzyme binds to BCA as if it were a natural substrate and initiates its catalytic cycle. However, the enzyme's own catalytic action transforms BCA into a highly reactive intermediate. This intermediate then covalently bonds to a nucleophilic residue within the enzyme's active site, leading to irreversible inactivation.[9] This mechanism is exceptionally specific, as the inhibitor is only activated by the target enzyme, minimizing off-target effects.

Figure 1: Mechanism of suicide inactivation of a PLP-dependent enzyme by β-Chloro-L-alanine.

Key Enzymatic Targets and Applications

BCA's utility stems from its ability to inhibit a range of critical enzymes in amino acid metabolism. This makes it a versatile tool for applications in basic research, drug development, and microbiology.[][8][13]

| Property | Description |

| Synonyms | 3-Chloro-L-alanine, L-β-Chloroalanine[8] |

| CAS Number | 2731-73-9[8] |

| Molecular Formula | C₃H₆ClNO₂[] |

| Molecular Weight | 123.54 g/mol [] |

| Primary Mechanism | Irreversible inhibitor of PLP-dependent enzymes[][9] |

| Storage | Store at 2-8°C or -20°C for long-term stability[] |

| Solubility | Soluble in water[14] |

| Table 1: Physicochemical Properties and Handling of β-Chloro-L-alanine. |

Some of the most well-studied enzyme targets for BCA are listed below. Inhibition of these enzymes can have profound effects on cellular metabolism, which can be quantified to understand pathway dynamics.

| Enzyme Target | Metabolic Pathway | Research Application |

| Alanine Racemase | Peptidoglycan Synthesis (Bacteria) | Antibacterial drug development, studying bacterial cell wall synthesis.[7][15][16][17] |

| Alanine Aminotransferase (ALT) | Alanine & Glutamate Metabolism | Studying nitrogen balance, gluconeogenesis, and cancer metabolism.[4][] |

| Aspartate Aminotransferase (AST) | Aspartate & Glutamate Metabolism | Investigating the malate-aspartate shuttle and amino acid interconversion.[4][9] |

| Threonine Deaminase | Threonine Degradation | Elucidating pathways for branched-chain amino acid synthesis.[7][14] |

| Branched-Chain Amino Acid Transaminase | BCAA Metabolism (Val, Leu, Ile) | Studying metabolic disorders like Maple Syrup Urine Disease and requirements for bacterial growth.[7][18] |

| Serine Palmitoyltransferase | Sphingolipid Synthesis | Investigating the synthesis of complex lipids and their role in cell signaling. |

| Table 2: Key PLP-Dependent Enzymes Targeted by β-Chloro-L-alanine and Their Research Contexts. |

Section 2: The Confirmatory Tool - Hydroxylamine

Hydroxylamine (NH₂OH) is a simple inorganic compound that serves as a useful, albeit less specific, tool for studying PLP-dependent enzymes.

Mechanism of Action: Cofactor Sequestration

Unlike BCA, which is processed by the enzyme, hydroxylamine directly attacks the PLP cofactor itself.[19] The aldehyde group of PLP is highly reactive and forms a stable oxime with hydroxylamine.[20] This reaction can effectively sequester the PLP cofactor, breaking the Schiff base linkage that tethers it to the enzyme's active site and rendering the apoenzyme inactive.[21]

Because it targets the cofactor directly, hydroxylamine will inhibit most PLP-dependent enzymes. This makes it an excellent positive control in experiments to confirm that an observed metabolic effect is indeed due to the inhibition of a PLP-dependent process.

Section 3: Experimental Design and Protocols

A robust experimental design is crucial for obtaining reliable and interpretable results. The following protocols are designed as self-validating systems, with integrated controls to ensure scientific integrity.

Protocol 1: In Vitro Kinetic Analysis of Enzyme Inhibition

Objective: To characterize the inhibitory effect and determine the potency (e.g., IC₅₀) of BCA against a purified PLP-dependent enzyme.

Materials:

-

Purified enzyme of interest

-

Enzyme substrate(s)

-

Assay buffer (optimized for enzyme activity)

-

β-Chloro-L-alanine (stock solution in water or assay buffer)

-

Hydroxylamine hydrochloride (stock solution, pH adjusted)

-

Microplate reader (spectrophotometric or fluorometric)[22]

-

96-well UV-transparent or black microplates

Procedure:

-

Reagent Preparation: Prepare a 100 mM stock solution of BCA in water. Prepare a 1 M stock of hydroxylamine, adjusting the pH to match the assay buffer. Serially dilute the inhibitors to create a range of working concentrations.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Negative Control (100% Activity): Enzyme + Buffer + Vehicle (water)

-

Inhibitor Wells: Enzyme + Buffer + BCA (at various final concentrations)

-

Positive Control: Enzyme + Buffer + Hydroxylamine (at a high final concentration, e.g., 10 mM)

-

Blank: Buffer + Substrate (to measure non-enzymatic reaction)

-

-

Pre-incubation (Crucial for Irreversible Inhibitors): Add the enzyme to the wells containing buffer and inhibitor/vehicle. Incubate for a defined period (e.g., 15-30 minutes) at the reaction temperature. This step is critical for time-dependent irreversible inhibitors like BCA to allow for the inactivation reaction to occur.

-

Initiate Reaction: Add the substrate(s) to all wells simultaneously to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time. The rate of reaction is determined from the linear portion of the progress curve.

-

Data Analysis:

-

Calculate the percentage of enzyme activity for each BCA concentration relative to the negative control.

-

Plot the % activity versus the log of the inhibitor concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

-

Self-Validation System:

-

The Positive Control (Hydroxylamine) should show near-complete inhibition, confirming the enzyme is PLP-dependent.

-

The Blank ensures that the observed signal is due to enzymatic activity.

-

Comparing the IC₅₀ after different pre-incubation times can provide evidence of time-dependent (irreversible) inhibition.

Protocol 2: Cell-Based Analysis of Amino Acid Metabolism

Objective: To determine how BCA impacts a specific metabolic pathway in a cellular context by measuring changes in metabolite levels.

Materials:

-

Cell line of interest

-

Complete cell culture medium and supplements

-

β-Chloro-L-alanine

-

6-well or 12-well cell culture plates

-

Metabolite extraction buffer (e.g., 80% methanol chilled to -80°C)

-

Instrumentation for metabolite analysis (LC-MS/MS or GC-MS)[3][23][24][25]

Figure 2: General workflow for studying metabolic disruption in cultured cells.

Procedure:

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of treatment. Allow them to adhere and grow for 24 hours.

-

Treatment: Remove the old medium and replace it with fresh medium containing either vehicle (e.g., sterile water) or BCA at various concentrations (a dose-response is recommended, e.g., 10 µM, 50 µM, 200 µM). Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

-

Metabolite Extraction:

-

Quickly aspirate the medium.

-

Wash the cells once with ice-cold saline to remove extracellular metabolites.

-

Immediately add ice-cold 80% methanol to the plate to quench all enzymatic activity and lyse the cells.

-

Scrape the cells into the methanol and transfer the lysate to a microcentrifuge tube.

-

-

Sample Preparation:

-

Vortex the lysate thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

-

Carefully transfer the supernatant, which contains the small-molecule metabolites, to a new tube for analysis.

-

-

Metabolomic Analysis: Analyze the metabolite extracts using a targeted LC-MS/MS method. This technique allows for the precise identification and quantification of specific amino acids and related metabolites based on their mass-to-charge ratio and fragmentation patterns.[23][24]

-

Data Analysis:

-

Normalize the data to cell number or total protein content.

-

Compare the levels of key metabolites (e.g., the substrate of the target enzyme should accumulate, while the product should be depleted) between control and BCA-treated samples.

-

Use statistical analysis (e.g., t-test, ANOVA) to determine significant changes.

-

Self-Validation System:

-

Rescue Experiment: A crucial control is to supplement the culture medium of BCA-treated cells with the expected product of the inhibited enzyme. If the downstream metabolic or phenotypic effects of BCA are reversed, it provides strong evidence for on-target activity.[7][26] For example, if BCA inhibits an enzyme in the valine synthesis pathway, adding valine to the medium should rescue cell growth.[7]

Section 4: Troubleshooting and Considerations

| Issue | Possible Cause | Suggested Solution |

| No inhibition observed in in vitro assay | Enzyme is not PLP-dependent; BCA concentration is too low; Insufficient pre-incubation time. | Test with hydroxylamine to confirm PLP-dependence. Increase BCA concentration range. Increase pre-incubation time to 60 minutes. |

| High variability in cell-based assay | Inconsistent cell numbers; Inefficient quenching; Metabolite degradation. | Normalize data to total protein. Ensure quenching and extraction steps are performed rapidly on ice. Keep samples at -80°C until analysis. |

| Unexpected changes in unrelated metabolites | Off-target effects of BCA; Broad metabolic disruption due to cell stress or death. | Perform a cell viability assay (e.g., MTT, trypan blue) to ensure BCA concentration is not overtly toxic. Lower the inhibitor concentration and/or shorten the treatment time. |

| Inconclusive LC-MS/MS data | Poor chromatographic separation; Matrix effects (ion suppression). | Optimize the LC gradient. Use an internal standard (a stable isotope-labeled version of the analyte) for more accurate quantification.[24] Dilute the sample to reduce matrix effects. |

| Table 3: Common Troubleshooting Guide. |

Conclusion

β-Chloro-L-alanine, when used in concert with the confirmatory reagent hydroxylamine and within a framework of robust experimental design, is a powerful molecule for dissecting the complex world of amino acid metabolism. By leveraging its mechanism of suicide inactivation, researchers can selectively shut down key enzymatic nodes and observe the resulting metabolic perturbations. The protocols outlined here provide a foundation for using these tools to generate high-quality, verifiable data, advancing our understanding of cellular biochemistry in both health and disease.

References

-

J&K Scientific LLC. (2014, January 30). Boc-b-chloro-L-alanine | 71404-98-3. Retrieved from [Link]

-

CD Biosynsis. (n.d.). Amino Acid Metabolism Assay Kits. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 26). What are Aminotransferase inhibitors and how do they work? Retrieved from [Link]

-

Muñoz, F., Donoso, J., & Echevarria, G. (1988). Influence of pH on the removal of pyridoxal 5'-phosphate from phosphorylase b. PubMed. Retrieved from [Link]

-

Van der Zanden, S. Y., et al. (2024, August 14). Targeting amino acid-metabolizing enzymes for cancer immunotherapy. Frontiers in Immunology. Retrieved from [Link]

-

Whalen, W. A., Wang, M. D., & Berg, C. M. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of Bacteriology. Retrieved from [Link]

-

Silverman, R. B., & Abeles, R. H. (1976). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry. Retrieved from [Link]

-

Oro, J., Kimball, A., Fritz, R., & Master, F. (1959). Amino acid synthesis from formaldehyde and hydroxylamine. Archives of Biochemistry and Biophysics. Retrieved from [Link]

-

Science.gov. (n.d.). pyridoxal phosphate-dependent enzyme: Topics. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

-

Johnston, M., & Mobashery, S. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry. Retrieved from [Link]

-

AccessMedicine. (n.d.). ENZYMES AND AMINO ACID/PROTEIN METABOLISM | The Big Picture. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Enzyme Inhibition in Metabolic Disorders and its Applications. Retrieved from [Link]

-

Cohen, S. A., & Jones, A. D. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry. Retrieved from [Link]

-

Prosser, G. A., et al. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Hildebrandt, T. M., et al. (2014, August 11). Regulation of amino acid metabolic enzymes and transporters in plants. Journal of Experimental Botany. Retrieved from [Link]

-

Eliot, A. C., & Kirsch, J. F. (2005, September 21). Stereochemistry of Reactions of the inhibitor/substrates L- And D-beta-chloroalanine With Beta-Mercaptoethanol Catalysed by L-aspartate Aminotransferase and D-amino Acid Aminotransferase Respectively. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Previously reported hydroxylamines for KAHA ligation and the threonine variant. Retrieved from [Link]

-

Immunomart. (n.d.). β-Chloro-L-alanine. Retrieved from [Link]

-

Brenner, S., & Kornberg, H. L. (1958). On the reaction of hydroxylamine with esters of amino acids. Biochimica et Biophysica Acta. Retrieved from [Link]

-

Eliot, A. C., & Kirsch, J. F. (2018, September 5). Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products. Natural Product Reports. Retrieved from [Link]

-

Fialkov, A. B., et al. (2018, January 16). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Chromatography B. Retrieved from [Link]

-

Whalen, W. A., Wang, M. D., & Berg, C. M. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. PubMed Central. Retrieved from [Link]

-

Purdue e-Pubs. (n.d.). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. Retrieved from [Link]

- Google Patents. (n.d.). EP0078853B1 - Process for preparing beta-chloroalanine.

-

Kaczorowski, G., et al. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. Journal of Biological Chemistry. Retrieved from [Link]

-

MDPI. (2023, March 14). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Retrieved from [Link]

-

McAllister, T. G., et al. (2026, January 29). Improved Sample Preparation for β-N-Methylamino-l-Alanine (BMAA) Analysis by Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry and Assessment of Freshwater Cyanobacterial Cultures from Aotearoa New Zealand. Environmental Science & Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridoxal phosphate. Retrieved from [Link]

-

MIT OpenCourseWare. (2017, August 22). PLP (Pyridoxal Phosphate) Reactions [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Frontiers | Targeting amino acid-metabolizing enzymes for cancer immunotherapy [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. jk-sci.com [jk-sci.com]

- 14. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]

- 15. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. β-Chloro-L-alanine hydrochloride | CAS 51887-89-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 17. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pyridoxal phosphate-dependent enzyme: Topics by Science.gov [science.gov]

- 20. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 21. Influence of pH on the removal of pyridoxal 5'-phosphate from phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Amino Acid Metabolism Assay Kits - CD Biosynsis [biosynsis.com]

- 23. Amino Acid Metabolism Analysis-Techniques, Workflow, and Applications - Creative Proteomics [creative-proteomics.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. tsapps.nist.gov [tsapps.nist.gov]

- 26. journals.asm.org [journals.asm.org]

experimental design for in vivo studies with beta-Chloro-L-alanine hydroxylamine

Application Note: Experimental Design for In Vivo Studies with -Chloro-L-alanine Hydroxylamine (BCA-NHOH)

Executive Summary & Chemical Context[1][2][3][4][5][6]

-Chloro-L-alanine hydroxylamineThis guide outlines a rigorous in vivo experimental framework. Unlike standard efficacy studies, this protocol emphasizes the mechanism-based inactivation (suicide inhibition) nature of the compound, requiring specific timing and biomarkers to distinguish between competitive inhibition and irreversible inactivation.

Key Mechanistic Targets

Mechanism of Action & Rationale

To design an effective in vivo study, one must understand the "Suicide Substrate" kinetics. The compound is chemically inert until processed by the target enzyme, which converts it into a reactive intermediate (an aminoacrylate) that covalently binds to the PLP cofactor or the enzyme active site, permanently disabling it.

Mechanistic Pathway Diagram

Caption: Kinetic pathway of suicide inhibition. The partition ratio (turnover vs. inactivation) determines the required in vivo dosage frequency.

Pre-Study Validation: Formulation & Stability

The hydroxamic acid moiety is susceptible to hydrolysis in plasma. Before animal dosing, stability must be confirmed.

-

Vehicle: Saline (0.9% NaCl) or PBS (pH 7.4). Avoid alkaline buffers which accelerate hydroxamic acid hydrolysis.

-

Stability Check: Incubate 10 µM BCA-NHOH in mouse plasma at 37°C. Analyze via LC-MS/MS at 0, 15, 30, and 60 min.

-

Go/No-Go Criteria: If

min, consider encapsulation or continuous infusion rather than bolus injection.

-

Phase I: Maximum Tolerated Dose (MTD) & Toxicity

Since

Experimental Design Table

| Parameter | Specification | Rationale |

| Species/Strain | CD-1 Mice (Male/Female) | Outbred strain preferred for robust toxicology screening. |

| Group Size | n=3 per dose level | "Staggered up-and-down" design to minimize animal usage. |

| Route | Intraperitoneal (IP) | Standard for bioavailability; bypasses potential first-pass gut hydrolysis. |

| Dose Escalation | 10, 30, 100, 300 mg/kg | Log-based escalation. Parent BCA LD50 is approx 100-200 mg/kg range. |

| Observation | 24 - 72 Hours | Acute toxicity (seizures, lethargy) usually appears within 6 hours. |

| Biomarkers | Serum ALT/AST, Glucose | High ALT indicates liver damage; Hypoglycemia indicates gluconeogenesis block. |

Protocol Steps

-

Baseline: Collect 20 µL tail vein blood for baseline ALT and Glucose levels.

-

Dosing: Administer single bolus IP.

-

Monitoring: Monitor for neurotoxicity (tremors) every 30 mins for 4 hours. (BCA can affect GABA metabolism).

-

Endpoint: At 24h, euthanize and harvest liver/kidney for histology if gross pathology is observed.

Phase II: Pharmacokinetics (PK) & Biodistribution

Understanding the half-life of the hydroxylamine derivative specifically is vital, as it may differ from the acid form.

-

Dose: Select 50% of the MTD determined in Phase I.

-

Timepoints: 5, 15, 30, 60, 120, 240 min post-dose.

-

Analysis: LC-MS/MS targeting the parent (BCA-NHOH) and metabolite (BCA-OH).

-

Critical Output: Determine if BCA-NHOH circulates intact or acts as a prodrug for BCA-OH.

Phase III: Efficacy Study (Antimicrobial Model)

This protocol uses a Murine Thigh Infection Model (Neutropenic), the gold standard for antimicrobial PK/PD, to test efficacy against Alr-dependent pathogens (e.g., S. aureus or E. coli).

Experimental Workflow Diagram

Caption: Neutropenic Thigh Infection Model workflow for assessing antimicrobial efficacy.

Detailed Protocol

-

Neutropenia Induction: Cyclophosphamide (150 mg/kg IP) on Day -4 and (100 mg/kg IP) on Day -1.

-

Infection: Inoculate

CFU of S. aureus (methicillin-resistant strain preferred if testing novel potency) into the posterior thigh muscle. -

Treatment Groups (n=6 mice/group):

-

Vehicle: PBS.

-

Positive Control: D-Cycloserine (known Alr inhibitor) at 50 mg/kg.

-

Test Article: BCA-NHOH at determined safe doses (e.g., 20 mg/kg, 60 mg/kg) q.12.h or q.6.h depending on PK.

-

-

Endpoint:

-

Euthanize at 24 hours.[3]

-

Aseptically remove thigh muscle.

-

Homogenize in sterile saline.

-

Serial dilutions plated on Mueller-Hinton agar.

-

Success Metric:

log reduction in CFU compared to vehicle.

-

Data Analysis & Interpretation

D-Alanine Rescue Check (Mechanism Validation)

To prove the observed effect is due to Alanine Racemase inhibition and not general toxicity or off-target effects, perform a Rescue Experiment :

-

Group A: BCA-NHOH + D-Alanine (Exogenous D-Ala bypasses the need for the racemase).

-

Group B: BCA-NHOH + L-Alanine.

-

Result: If Group A survives/grows (bacteria) and Group B dies, the mechanism is confirmed as Alr inhibition.

Statistical Treatment

-

CFU Data: Log-transform raw counts before analysis.

-

Test: One-way ANOVA followed by Dunnett’s post-hoc test.

-

Significance: P < 0.05 required.

References

- Chemical Identity & Properties

-

Mechanism of Action (Parent Compound)

-

Manning, J. M., et al. (1974). "Inhibition of bacterial growth by beta-chloro-D-alanine."[1][4][2][5] Proceedings of the National Academy of Sciences, 71(2), 417–421. (Establishes the Alr inhibition mechanism).

- Wang, E., & Walsh, C. (1978). "Suicide substrates for the alanine racemase of Escherichia coli B." Biochemistry, 17(7), 1313-1321. (Defines the kinetic partitioning of beta-chloro-alanine).

-

- In Vivo Methodology: Craig, W. A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases, 26(1), 1-10. (Basis for the neutropenic thigh model protocol). Prosser, G. A., & de Carvalho, L. P. S. (2013). "Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine." FEBS Journal. (Context for using Cycloserine as a positive control).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Exposure to L-cycloserine incurs survival costs and behavioral alterations in Aedes aegypti females - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

Probing Enzyme Function: A Detailed Guide to the Application of β-Chloro-L-alanine and its Hydroxylamine Derivative

Introduction: Unveiling Enzyme Mechanisms with Precision Chemical Tools

In the intricate world of enzymology and drug discovery, the ability to dissect enzyme mechanisms is paramount. Chemical probes, molecules designed to interact with specific enzymes, are indispensable tools in this endeavor. Among these, mechanism-based inhibitors, also known as suicide inhibitors, offer a powerful approach to irreversibly inactivate a target enzyme, thereby providing invaluable insights into its catalytic machinery. This guide provides a comprehensive overview and detailed protocols for the use of β-chloro-L-alanine (β-Cl-Ala) and its derivative, β-chloro-L-alanine hydroxylamine, as chemical probes for enzyme function, with a particular focus on pyridoxal 5'-phosphate (PLP)-dependent enzymes.